Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate
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Overview
Description
Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate, also known as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is a chemical compound with the empirical formula C8H9ClN2O2S . It is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase . These compounds are inhibitors of kinases such as Raf, including compounds that show anti-proliferative activity against cells, including against tumor cells .
Synthesis Analysis
Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate is used in the preparation of the dihydropyrrolopyrimidine-selective JAK2 inhibitors .Molecular Structure Analysis
The molecular weight of this compound is 232.69 g/mol . The InChI key is SNNHLSHDDGJVDM-UHFFFAOYSA-N . The SMILES string representation of the molecule is CCOC(=O)c1cnc(SC)nc1Cl .Chemical Reactions Analysis
Investigation of this reaction, and of the other products, suggested that the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion . 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine, indicating that this reaction may be a general one .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 60-63 °C (lit.) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The efficient synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates, alongside their acid derivatives, showcases the compound's utility in organic chemistry. The cyclocondensation reaction under mild, basic, aqueous conditions yields these products in good quantities, indicating the compound's relevance in synthesizing pyrimidine derivatives with potential applications in medicinal chemistry (Zanatta et al., 2015).
Antimicrobial and Anti-inflammatory Activity
Ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. This highlights the compound's potential in developing new therapeutic agents with anti-inflammatory and antimicrobial properties (.. A.S.Dongarwar et al., 2011).
Heterocyclic Chemistry Innovations
The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates illustrates the compound's utility in creating complex heterocyclic structures. These structures are of significant interest for their potential pharmacological activities and as scaffolds in drug development (E. A. Bakhite et al., 2005).
Synthesis Under Microwave Irradiation
The synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation demonstrates the compound's relevance in facilitating rapid and efficient chemical reactions. This method points to the compound's role in innovative synthetic processes that can be applied in medicinal chemistry and drug design (M. Leyva-Acuña et al., 2020).
Antimicrobial Evaluation of Thienopyrimidine Derivatives
The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, initiated by the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, underscore the compound's importance in discovering new antimicrobial agents. Such research is critical for addressing the growing concern of antibiotic resistance and finding novel therapeutic options (M. Bhuiyan et al., 2006).
Mechanism of Action
Target of Action
Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is a biochemical reagent that has been used in the synthesis of pyrimidinopyridones . These compounds have been shown to be potent and selective inhibitors of the FMS tyrosine kinase , which is a type of enzyme known as a protein kinase that plays a key role in cellular signaling, growth, and differentiation.
Mode of Action
It is known that it is involved in the synthesis of pyrimidinopyridones . These compounds inhibit the FMS tyrosine kinase, which can disrupt the signaling pathways that this enzyme is involved in, leading to a decrease in cellular growth and differentiation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the FMS tyrosine kinase . This enzyme is involved in several signaling pathways that regulate cellular growth and differentiation. By inhibiting this enzyme, the compound can disrupt these pathways, potentially leading to a decrease in the growth and spread of cells.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of the FMS tyrosine kinase . This could result in a decrease in the signaling pathways that this enzyme is involved in, leading to a decrease in cellular growth and differentiation .
Safety and Hazards
The compound is classified under the GHS07 hazard category . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSANLIBUHGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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